Bienvenue dans la boutique en ligne BenchChem!

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide

Keap1-Nrf2 Protein-protein interaction inhibitor Oxidative stress

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide (CAS 1049393-27-2) is a rationally designed naphthyl sulfonamide pyrrolidine derivative developed as a modulator of the Kelch‑like ECH‑associated protein 1 (Keap‑1)–nuclear factor erythroid 2‑related factor 2 (Nrf2) protein–protein interaction. The compound belongs to the chemical class disclosed in Sanofi patent EP 2997966 A1, which describes Keap‑1 antagonists intended for the prevention or treatment of diabetes, obesity, dyslipidemia, and neurodegenerative disorders.

Molecular Formula C21H25N3O2S
Molecular Weight 383.51
CAS No. 1049393-27-2
Cat. No. B2553645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide
CAS1049393-27-2
Molecular FormulaC21H25N3O2S
Molecular Weight383.51
Structural Identifiers
SMILESCN1C=CC=C1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4
InChIInChI=1S/C21H25N3O2S/c1-23-12-6-9-20(23)21(24-13-4-5-14-24)16-22-27(25,26)19-11-10-17-7-2-3-8-18(17)15-19/h2-3,6-12,15,21-22H,4-5,13-14,16H2,1H3
InChIKeyCKSOOYMBUKGUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide (CAS 1049393-27-2) – Procurement-Relevant Structural and Pharmacological Baseline


N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide (CAS 1049393-27-2) is a rationally designed naphthyl sulfonamide pyrrolidine derivative developed as a modulator of the Kelch‑like ECH‑associated protein 1 (Keap‑1)–nuclear factor erythroid 2‑related factor 2 (Nrf2) protein–protein interaction. The compound belongs to the chemical class disclosed in Sanofi patent EP 2997966 A1, which describes Keap‑1 antagonists intended for the prevention or treatment of diabetes, obesity, dyslipidemia, and neurodegenerative disorders [1]. Its molecular architecture incorporates a naphthalene‑2‑sulfonamide head group, a pyrrolidine ring, and a 1‑methyl‑1H‑pyrrole substituent—a combination that distinguishes it from simpler naphthyl sulfonamide analogs and may confer unique binding kinetics or selectivity within the Keap‑1 Kelch domain [1].

Why Generic Naphthyl Sulfonamide Pyrrolidine Analogs Cannot Substitute for N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide


Naphthyl sulfonamide pyrrolidine derivatives are a structurally diverse class in which even minor modifications to the amine‑bearing side chain can substantially alter Keap‑1 binding affinity, Nrf2 activation potency, and selectivity over off‑target cysteine‑rich proteins [1]. The specific substitution pattern of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide—featuring a chiral center linking a pyrrolidine ring and a methylpyrrole moiety—creates a three‑dimensional pharmacophore that cannot be recapitulated by simpler N‑alkyl or N‑aryl naphthyl sulfonamide pyrrolidine congeners. Consequently, generic in‑class substitution risks loss of target engagement, altered cellular efficacy, or unpredictable pharmacokinetics, making compound‑specific procurement essential for reproducible research [1].

Quantitative Differentiation Evidence for N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide (CAS 1049393-27-2)


Keap-1–Nrf2 Protein–Protein Interaction Inhibition: Class-Level Potency Inference

As a member of the naphthyl sulfonamide pyrrolidine chemical series claimed in EP 2997966 A1, N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide is expected to exhibit nanomolar inhibitory activity in the Keap‑1–Nrf2 peptide binding assay. The patent discloses that multiple representative examples from this series achieve IC50 values in the low nanomolar range (e.g., <100 nM) in a fluorescence polarization assay measuring displacement of the Nrf2 ETGE peptide from the Keap‑1 Kelch domain [1]. In contrast, commonly used Nrf2 activators such as sulforaphane require micromolar concentrations (IC50 ≈ 2–10 µM in comparable Keap‑1 binding assays) and operate through covalent modification of Keap‑1 cysteines rather than direct competition [2]. The direct competitive mechanism of the naphthyl sulfonamide pyrrolidine class offers a pharmacologically cleaner mode of Nrf2 activation with potentially reduced off‑target electrophile‑mediated effects [1].

Keap1-Nrf2 Protein-protein interaction inhibitor Oxidative stress

Structural Differentiation from Prototypical Naphthyl Sulfonamide Pyrrolidine Derivatives

The molecular structure of CAS 1049393-27-2 incorporates a 1‑methyl‑1H‑pyrrol‑2‑yl group and a pyrrolidin‑1‑yl moiety connected through a chiral ethyl linker to the naphthalene‑2‑sulfonamide core. This substitution pattern is distinct from the majority of exemplified compounds in EP 2997966 A1, which predominantly feature simple alkyl or aryl substituents on the pyrrolidine nitrogen [1]. The presence of the methylpyrrole ring introduces a hydrogen‑bond‑capable heterocycle and additional π‑stacking surface, potentially enhancing affinity for the Kelch domain’s shallow binding pocket. In contrast, N‑(2‑(pyrrolidin‑1‑yl)ethyl)naphthalene‑2‑sulfonamide (the des‑methylpyrrole analog) lacks this heterocyclic extension and is expected to exhibit reduced Keap‑1 affinity based on SAR trends in the patent [1]. The quantified impact of this structural feature on binding affinity, selectivity, and pharmacokinetics can only be determined experimentally.

Medicinal chemistry Structure-activity relationship Scaffold optimization

Potential Selectivity Advantage Over Electrophilic Nrf2 Activators

Electrophilic Nrf2 activators such as sulforaphane and CDDO‑Me covalently modify Keap‑1 cysteine residues (Cys151, Cys273, Cys288) and can also react with other cellular nucleophiles, leading to off‑target effects including glutathione depletion, mitochondrial dysfunction, and pro‑apoptotic signaling [2]. Naphthyl sulfonamide pyrrolidine derivatives, including CAS 1049393-27-2, are designed as direct, non‑covalent inhibitors of the Keap‑1–Nrf2 protein–protein interaction and do not rely on cysteine alkylation [1]. While head‑to‑head selectivity data for this specific compound are not publicly available, the non‑covalent mechanism is an intrinsic class advantage that is expected to reduce collateral protein modification and improve the therapeutic window [1] [2]. Quantitative selectivity profiling (e.g., against a panel of cysteine‑dependent enzymes) would be required to confirm this advantage experimentally.

Drug selectivity Off-target effects Nrf2 pathway

Availability of Authenticated Reference Material for Reproducible Pharmacology

Commercially sourced CAS 1049393-27-2 is typically supplied with certificates of analysis verifying identity (¹H NMR, LC‑MS) and purity (≥95% by HPLC). This level of characterization exceeds what is routinely provided for custom‑synthesized naphthyl sulfonamide pyrrolidine analogs obtained from academic collaborations, where batch‑to‑batch variability in purity and stereochemical composition can confound dose–response studies. For instance, impurity profiles of non‑certified analogs may contain residual palladium, unreacted sulfonyl chloride intermediates, or epimerized stereoisomers that inhibit Keap‑1 or activate Nrf2 in an uncontrolled manner [1]. The availability of a defined, analytically characterized reference standard thus supports experimental reproducibility and data integrity, which is critical for regulatory‑facing pharmacological studies.

Reproducibility Reference standard Chemical procurement

Optimal Research and Industrial Application Scenarios for N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide (CAS 1049393-27-2)


In Vitro Nrf2 Activation Assays in Disease‑Relevant Cell Models

The compound can serve as a non‑covalent chemical probe to dissect Nrf2‑dependent cytoprotective gene expression in cellular models of oxidative stress, including pancreatic β‑cells (diabetes research), adipocytes (obesity‑associated inflammation), and neuronal cell lines (neurodegeneration). Its competitive mechanism avoids the confounding electrophilic stress responses triggered by covalent Keap‑1 modifiers, enabling cleaner interrogation of Nrf2 transcriptional programs [1].

Structure–Activity Relationship (SAR) Optimization in Medicinal Chemistry Programs

As a member of the naphthyl sulfonamide pyrrolidine series disclosed in EP 2997966 A1, CAS 1049393-27-2 provides a defined starting point for SAR exploration. Its unique 1‑methylpyrrole substituent distinguishes it from simpler analogs and can serve as a reference for evaluating the contributions of heterocyclic extensions to Keap‑1 binding affinity, selectivity, and pharmacokinetic properties [1].

Pharmacodynamic Biomarker Studies in Rodent Models of Metabolic Disease

The compound is suitable for oral administration in preclinical rodent models of diabetes and obesity, where Nrf2 target gene expression (e.g., Nqo1, Hmox1) can be quantified in liver, adipose, and kidney tissues as pharmacodynamic biomarkers. The availability of a defined, high‑purity reference standard supports dose‑response and pharmacokinetic–pharmacodynamic (PK‑PD) modeling with reproducible inter‑batch results [1].

Selectivity Profiling Against Keap‑1‑Dependent vs. Keap‑1‑Independent Pathways

Because CAS 1049393-27-2 is a direct Keap‑1–Nrf2 PPI inhibitor rather than a global electrophile, it can be employed in comparative studies alongside covalent Nrf2 activators to delineate Keap‑1‑dependent from Keap‑1‑independent cytoprotective mechanisms. Such experiments are essential for validating target engagement and for anticipating potential toxicities associated with chronic Nrf2 activation [1] [2].

Quote Request

Request a Quote for N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.